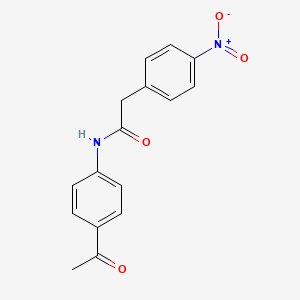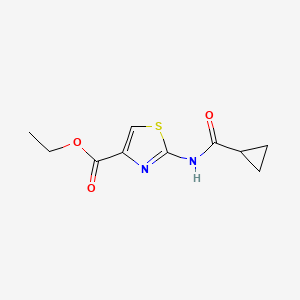
Ethyl 2-(cyclopropanecarbonylamino)-1,3-thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(cyclopropanecarbonylamino)-1,3-thiazole-4-carboxylate: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by its unique structure, which includes an ethyl ester group, a cyclopropanecarbonylamino group, and a thiazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethyl cyanoacetate and thiourea.
Reaction Steps: The synthesis involves a cyclization reaction where ethyl cyanoacetate reacts with thiourea in the presence of a base (e.g., sodium ethoxide) to form the thiazole ring. Subsequent acylation with cyclopropanecarbonyl chloride introduces the cyclopropanecarbonylamino group.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure quality control and consistency.
Scale-Up Considerations: Special attention is given to reaction conditions such as temperature, pressure, and reaction time to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and alcohols can be formed.
Reduction Products: Alcohols and amines are common reduction products.
Substitution Products: Amides, esters, and thioethers are typical substitution products.
科学研究应用
Chemistry: Ethyl 2-(cyclopropanecarbonylamino)-1,3-thiazole-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用机制
The mechanism by which Ethyl 2-(cyclopropanecarbonylamino)-1,3-thiazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, leading to biological or chemical changes.
相似化合物的比较
Ethyl 2-methylcyclopropanecarboxylate: Similar in structure but lacks the thiazole ring.
Ethyl 2-oxocyclopentanecarboxylate: Contains a cyclopentane ring instead of a thiazole ring.
Ethyl cyclopropanecarboxylate: Lacks the amino and thiazole groups.
Uniqueness: Ethyl 2-(cyclopropanecarbonylamino)-1,3-thiazole-4-carboxylate is unique due to its combination of the ethyl ester, cyclopropanecarbonylamino group, and thiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-2-15-9(14)7-5-16-10(11-7)12-8(13)6-3-4-6/h5-6H,2-4H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHZYXLJROHCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
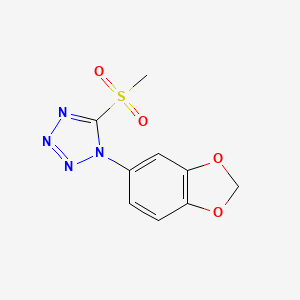
![1-[2-(2-Acetylphenoxy)ethylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7484469.png)
![N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7484473.png)
![Ethyl 2-[[3-[(4-ethoxyphenyl)sulfonylamino]quinoxalin-2-yl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B7484501.png)
![Ethyl 4-[4-[[4-(cyclopropanecarbonylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7484503.png)
![N-[4-[3-(1,3-benzothiazol-2-ylsulfanyl)propanoylamino]phenyl]cyclopropanecarboxamide](/img/structure/B7484509.png)
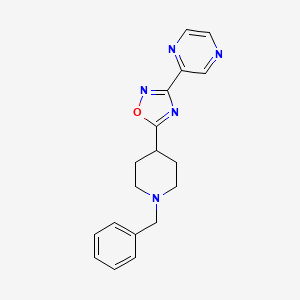
![[4-Chloro-3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7484515.png)
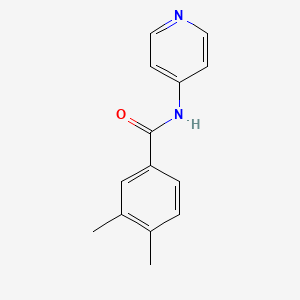
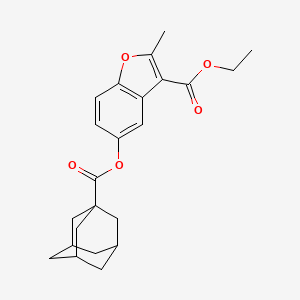
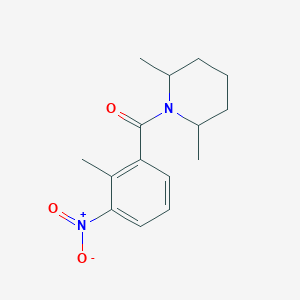
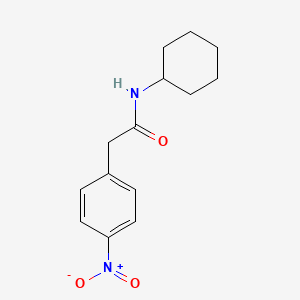
![2-Methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7484549.png)
